molecular formula C17H16O2 B231807 (-)-Hinokiresinol CAS No. 17676-24-3

(-)-Hinokiresinol

Cat. No. B231807
CAS RN: 17676-24-3
M. Wt: 252.31 g/mol
InChI Key: VEAUNWQYYMXIRB-ZZXKWVIFSA-N
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Description

Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or issues with the synthesis .


Molecular Structure Analysis

This would involve using techniques like X-ray crystallography or NMR spectroscopy to determine the compound’s structure . This could provide information on the compound’s stereochemistry, its conformation, and any interesting structural features.


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. This could include looking at its reactivity, its selectivity, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, its solubility, its stability, and its reactivity .

Scientific Research Applications

Antioxidant and Antiatherogenic Activity

(-)-Hinokiresinol, also known as cis-hinokiresinol, has been isolated from various plant sources and exhibits significant antioxidant and antiatherogenic activities. It demonstrates inhibitory effects on enzymes related to atherosclerosis and has been found to scavenge radicals effectively (Song et al., 2007).

Antiallergic Effects

Hinokiresinol shows potential in the treatment of allergic reactions. It inhibits the release of enzymes and proinflammatory cytokines in cells stimulated by IgE, suggesting its usefulness in managing allergies (Bae et al., 2006).

Role in Norlignan Formation

Research into the enzymatic formation of (-)-Hinokiresinol in plants like Cryptomeria japonica has provided insights into the biosynthesis of norlignans, a class of natural compounds with various biological activities. This research helps in understanding the formation of these compounds in nature (Suzuki et al., 2004).

Anti-Angiogenic Properties

cis-Hinokiresinol, derived from certain plants, has demonstrated anti-angiogenic properties. It inhibits endothelial cell proliferation and migration, key processes in angiogenesis, suggesting potential therapeutic applications in diseases involving abnormal angiogenesis (Jeong et al., 2003).

Antimalarial Activity

Modified forms of (-)-Hinokiresinol have shown improved activity against the malaria parasite Plasmodium falciparum. These findings indicate the potential for developing new antimalarial treatments based on hinokiresinol derivatives (Skytte et al., 2006).

Antitermitic Properties

Extracts from Chamaecyparis obtusa, containing hinokiresinol, exhibit strong antitermitic activity. This suggests its use in protecting wood and other materials from termite damage (Morikawa et al., 2014).

Neuroprotective and Anti-inflammatory Effects

Hinokiresinol shows promise in treating cerebral ischemia. It possesses stereo-specific antioxidant and anti-inflammatory activities, which are crucial in reducing neuronal injury and inflammation in the brain following ischemic stroke (Ju et al., 2012).

Estrogen-Like Activity

Hinokiresinol and its isomers have been found to bind to estrogen receptors, indicating potential applications in conditions related to estrogen activity. The different isomers show varying degrees of activity, with some having significantly higher activity than others (Minami et al., 2000).

Biosynthetic Pathway Elucidation

Research has clarified aspects of the biosynthetic pathways of (-)-Hinokiresinol in plants, contributing to a deeper understanding of plant secondary metabolite biosynthesis. This knowledge can be useful in synthetic biology and biotechnological applications (Suzuki et al., 2002).

Mechanisms in Norlignan Biosynthesis

Studies have provided insights into the formation of norlignans, particularly how the subunit composition of enzymes like hinokiresinol synthase affects the geometrical and enantiomeric selectivity in norlignan formation. This understanding can aid in the development of synthetic strategies for these compounds (Yamamura et al., 2010).

Mechanism of Action

If the compound has a biological activity, this would involve studying how it interacts with biological systems. This could include looking at its binding to receptors or enzymes, its effect on biological pathways, and its overall effect on the organism .

Safety and Hazards

This would involve looking at any safety issues associated with the compound. This could include its toxicity, its flammability, and any precautions that need to be taken when handling it .

Future Directions

This would involve discussing potential future research directions. This could include potential applications of the compound, areas where further study is needed, or new synthesis methods that could be developed .

properties

IUPAC Name

4-[(1E,3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2/c1-2-14(15-7-11-17(19)12-8-15)6-3-13-4-9-16(18)10-5-13/h2-12,14,18-19H,1H2/b6-3+/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEAUNWQYYMXIRB-ZRFDWSJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C=CC1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](/C=C/C1=CC=C(C=C1)O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317776
Record name Hinokiresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17676-24-3
Record name Hinokiresinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17676-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hinokiresinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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